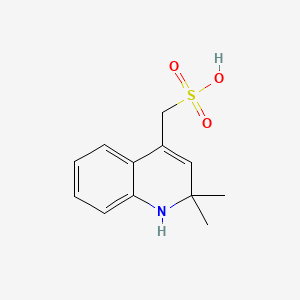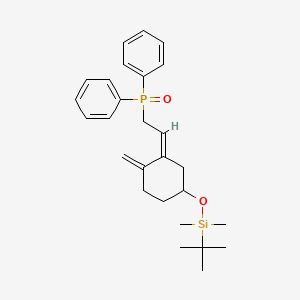![molecular formula C16H16O B12885890 1,4,6,9-Tetramethyldibenzo[b,d]furan CAS No. 62787-22-8](/img/structure/B12885890.png)
1,4,6,9-Tetramethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,9-Tetramethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans It is characterized by the presence of two benzene rings fused to a central furan ring, with four methyl groups attached at the 1, 4, 6, and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-Tetramethyldibenzo[b,d]furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the acid-catalyzed cyclization of 1,4-diones to furans is a well-known method . Catalysts such as sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 are frequently used in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,6,9-Tetramethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4,6,9-Tetramethyldibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,4,6,9-Tetramethyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with no methyl substitutions.
2,7-Dimethoxy-1,4,6,9-tetramethyldibenzofuran: A derivative with methoxy groups at the 2 and 7 positions.
Naphtho[1,2-b]benzofuran: A structurally related compound with a naphthalene ring fused to a benzofuran ring.
Uniqueness
1,4,6,9-Tetramethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and alters its reactivity compared to unsubstituted dibenzofuran and other derivatives .
Properties
CAS No. |
62787-22-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,4,6,9-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8H,1-4H3 |
InChI Key |
YWFJFLMGMSOMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3OC2=C(C=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Chloro(4-chlorophenyl)methyl]-1-benzofuran](/img/structure/B12885810.png)

![4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B12885821.png)

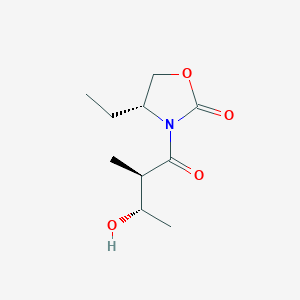
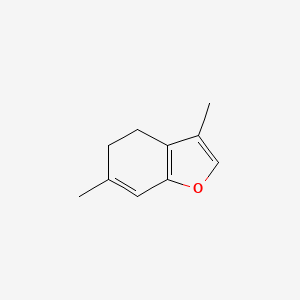
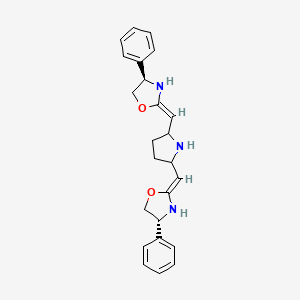
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
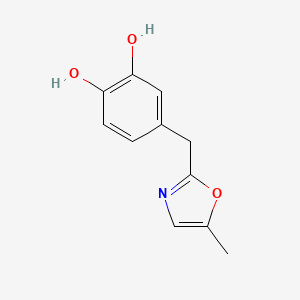
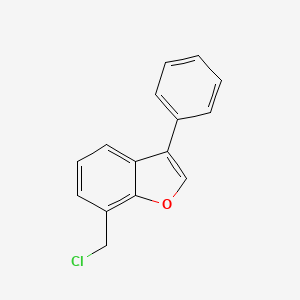
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
